molecular formula C16H22N4O B12625917 1,4-Bis(4-aminoanilino)butan-2-ol CAS No. 917950-98-2

1,4-Bis(4-aminoanilino)butan-2-ol

Cat. No.: B12625917
CAS No.: 917950-98-2
M. Wt: 286.37 g/mol
InChI Key: GPUHVFYGUPEQQM-UHFFFAOYSA-N
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Description

1,4-Bis(4-aminoanilino)butan-2-ol is an organic compound characterized by the presence of two aminoaniline groups attached to a butan-2-ol backbone

Preparation Methods

The synthesis of 1,4-Bis(4-aminoanilino)butan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,4-dibromobutane with 4-nitroaniline to form 1,4-bis(4-nitroanilino)butane, followed by reduction of the nitro groups to amino groups using hydrogenation or other reducing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Bis(4-aminoanilino)butan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and strong oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(4-aminoanilino)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Bis(4-aminoanilino)butan-2-ol exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

1,4-Bis(4-aminoanilino)butan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual aminoaniline groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

CAS No.

917950-98-2

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

1,4-bis(4-aminoanilino)butan-2-ol

InChI

InChI=1S/C16H22N4O/c17-12-1-5-14(6-2-12)19-10-9-16(21)11-20-15-7-3-13(18)4-8-15/h1-8,16,19-21H,9-11,17-18H2

InChI Key

GPUHVFYGUPEQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCC(CNC2=CC=C(C=C2)N)O

Origin of Product

United States

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